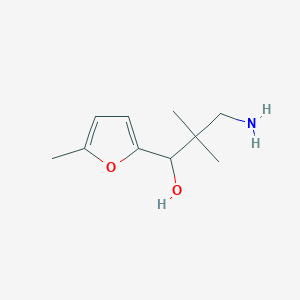
(3-Chlorophenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonyl fluoride typically involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with a fluorinating agent. One common method is the use of tetrabutylammonium fluoride (TBAF) as the fluorinating reagent . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (3-Chlorophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (3-chlorophenyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of serine proteases.
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)methanesulfonyl fluoride involves the inhibition of enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites .
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonyl Chloride: The precursor to (3-Chlorophenyl)methanesulfonyl fluoride, containing a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonamide: A related compound where the sulfonyl fluoride group is replaced by a sulfonamide group.
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and inhibitory properties. This makes it particularly valuable in the study of enzyme inhibition and as a reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H6ClFO2S |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
(3-chlorophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |
Clave InChI |
GYDPZDHCJMBODC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)
![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)



![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)

![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)

